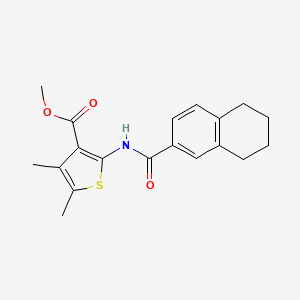

methyl 4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-11-12(2)24-18(16(11)19(22)23-3)20-17(21)15-9-8-13-6-4-5-7-14(13)10-15/h8-10H,4-7H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIRVMDTBKQGGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=C(CCCC3)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

Introduction of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene moiety can be introduced through a Friedel-Crafts acylation reaction using a suitable acyl chloride and an aromatic compound.

Coupling of the Two Moieties: The final step involves coupling the thiophene ring with the tetrahydronaphthalene moiety through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

methyl 4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of the target compound with its analogs:

Key Observations :

- The target compound’s tetrahydronaphthalene substituent provides a bicyclic, non-sulfur-containing aromatic system, distinct from tetrahydrobenzothiophene () or cyclohepta[b]thiophene (), which include sulfur in their fused rings.

- Compounds with cyanoacrylamido groups () exhibit extended conjugation, which may enhance UV absorption or redox activity, relevant for antioxidant applications .

Comparison with Analogs :

- : Synthesis involves multi-step functionalization with a hydrazino-carbothioyl group, requiring stringent purification (e.g., preparative chromatography) and yielding complex byproducts .

- : Uses Knoevenagel condensation to introduce cyanoacrylamido groups, achieving high yields (72–94%) due to the active methylene group’s nucleophilicity .

Physicochemical Properties

- Solubility: The target compound’s tetrahydronaphthalene group increases hydrophobicity compared to analogs with polar cyano or hydroxyl substituents ().

- Stability: The amide linkage in the target compound is less prone to hydrolysis than the hydrazino-carbothioyl group in , which may degrade under acidic conditions .

Biological Activity

Methyl 4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. These derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

- IUPAC Name: this compound

- Molecular Formula: C19H21NO3S

- Molecular Weight: 343.44 g/mol

- CAS Number: 882316-36-1

Structural Representation

The structure of the compound features a thiophene ring substituted with a tetrahydronaphthalene moiety and a carboxylate group, which is critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study utilizing various cancer cell lines demonstrated that this compound can inhibit cell proliferation through apoptosis induction and cell cycle arrest.

Case Study: Antiproliferative Activity

In an experimental study involving pancreatic cancer cell lines, the compound showed a dose-dependent reduction in cell viability. The IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| Panc-1 | 12.5 |

| MiaPaCa-2 | 15.0 |

| BxPC-3 | 10.0 |

These results suggest that the compound may serve as a lead structure for the development of novel anticancer agents.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Proliferation: The compound inhibits key signaling pathways involved in cell growth.

- Induction of Apoptosis: It triggers apoptotic pathways in cancer cells.

- Cell Cycle Arrest: The compound causes G1 phase arrest in the cell cycle.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects in vitro. The compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6).

Experimental Findings

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 1500 | 1200 |

| Compound (10 µM) | 800 | 600 |

These findings suggest that this compound could be explored further as an anti-inflammatory agent.

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving dicarbonyl compounds and elemental sulfur.

- Introduction of Tetrahydronaphthalene Moiety: This is often accomplished via Friedel-Crafts acylation.

- Amide Bond Formation: The final step involves coupling the thiophene with the tetrahydronaphthalene moiety using coupling reagents like DCC.

Research Applications

The compound's unique structure makes it suitable for various applications:

- Medicinal Chemistry: As a potential pharmacophore for drug design.

- Biological Studies: To investigate cellular pathways and therapeutic potentials.

- Material Science: For developing new materials with specific electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.